molecular formula C11H13N3 B11906230 2-Hydrazinyl-4,7-dimethylquinoline

2-Hydrazinyl-4,7-dimethylquinoline

Cat. No.: B11906230
M. Wt: 187.24 g/mol
InChI Key: IVWUROKYXULFPS-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,7-dimethylquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydrazine functional group attached to the quinoline ring, which is further substituted with two methyl groups at the 4 and 7 positions. The molecular formula of this compound is C11H13N3, and it has a molecular weight of 187.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,7-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 4,7-dimethylquinoline with hydrazine hydrate under reflux conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4,7-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,7-dimethylquinoline involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes or the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-4,7-dimethylquinoline is unique due to the specific positioning of the hydrazine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(4,7-dimethylquinolin-2-yl)hydrazine

InChI

InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

IVWUROKYXULFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)NN)C

Origin of Product

United States

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